![molecular formula C13H17F2NO B5077128 [1-[(2,5-Difluorophenyl)methyl]piperidin-2-yl]methanol](/img/structure/B5077128.png)
[1-[(2,5-Difluorophenyl)methyl]piperidin-2-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-[(2,5-Difluorophenyl)methyl]piperidin-2-yl]methanol: is an organic compound that features a piperidine ring substituted with a difluorophenyl group and a hydroxymethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-[(2,5-Difluorophenyl)methyl]piperidin-2-yl]methanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines or 1,5-diketones.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable difluorobenzene derivative.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the difluorophenyl group to a phenyl group using hydrogenation catalysts.
Substitution: The piperidine ring can undergo substitution reactions, such as alkylation or acylation, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Phenyl derivatives.
Substitution: Alkylated or acylated piperidine derivatives.
科学研究应用
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacology: Investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.
Biochemical Research: Used in studies to understand the interactions of piperidine derivatives with biological targets.
Industry:
Material Science:
Agrochemicals: Investigated for its potential use in the synthesis of new agrochemical compounds.
作用机制
The mechanism of action of [1-[(2,5-Difluorophenyl)methyl]piperidin-2-yl]methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The difluorophenyl group may enhance binding affinity to certain targets, while the piperidine ring can modulate the compound’s overall biological activity. The hydroxymethyl group may also play a role in the compound’s solubility and bioavailability.
相似化合物的比较
- [1-[(2,4-Difluorophenyl)methyl]piperidin-2-yl]methanol
- [1-[(3,5-Difluorophenyl)methyl]piperidin-2-yl]methanol
- [1-[(2,5-Dichlorophenyl)methyl]piperidin-2-yl]methanol
Comparison:
- Binding Affinity: The presence of different substituents on the phenyl ring (e.g., fluorine vs. chlorine) can significantly affect the binding affinity to biological targets.
- Biological Activity: Variations in the substituents can lead to differences in pharmacological activity and potential therapeutic applications.
- Chemical Stability: The stability of the compound can be influenced by the nature of the substituents, affecting its shelf life and suitability for industrial applications.
This detailed article provides a comprehensive overview of [1-[(2,5-Difluorophenyl)methyl]piperidin-2-yl]methanol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
[1-[(2,5-difluorophenyl)methyl]piperidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO/c14-11-4-5-13(15)10(7-11)8-16-6-2-1-3-12(16)9-17/h4-5,7,12,17H,1-3,6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFYVDJAYLMYLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)CC2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
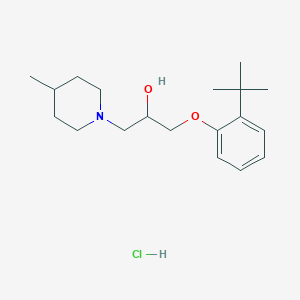
![8-fluoro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5077060.png)
![2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B5077072.png)

![2-[1,7-DIMETHYL-2,4-DIOXO-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]-N-(2,3-DIMETHYLPHENYL)ACETAMIDE](/img/structure/B5077088.png)
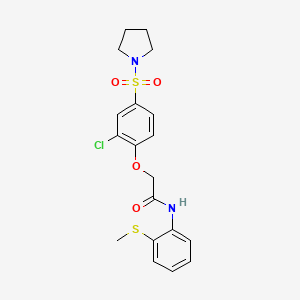
![3-allyl-5-{4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5077098.png)
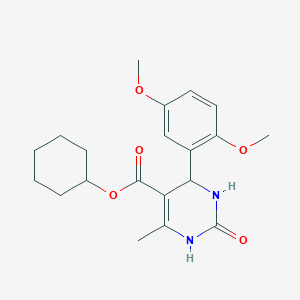
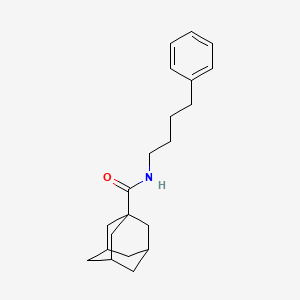
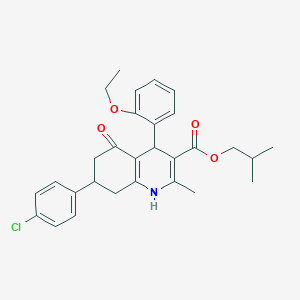
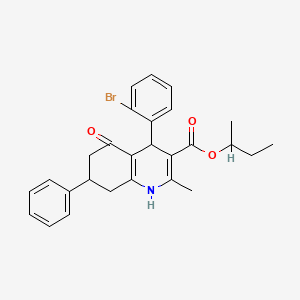
![N-[4-(cyclohexylsulfamoyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B5077147.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(3-cyano-5,6,7,8-tetrahydro-2-quinolinyl)thio]acetamide](/img/structure/B5077148.png)
![[1-(1-Ethylpiperidin-4-yl)piperidin-3-yl]methanol](/img/structure/B5077154.png)
